

# 2-Ethoxy-3-methoxybenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethoxy-3-methoxybenzamide

Cat. No.: B15229805

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## Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-3-methoxybenzamide**, a substituted benzamide with potential applications in research and drug development. Due to its novelty, a specific Chemical Abstracts Service (CAS) number for this compound has not been identified. This document outlines a plausible synthetic route, provides estimated physicochemical properties based on structurally similar compounds, and explores potential mechanisms of action by examining its relationship with known signaling pathways. Detailed experimental protocols and data are presented to guide researchers in the synthesis and characterization of this and related molecules.

## Introduction

Substituted benzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. [1][2] Many compounds within this class act as antagonists for dopamine receptors and have been developed as antipsychotic and antiemetic drugs. More recently, certain benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, indicating their potential as anti-cancer agents.

This guide focuses on the specific, albeit lesser-known, molecule **2-Ethoxy-3-methoxybenzamide**. The presence of both an ethoxy and a methoxy group on the benzene

ring is anticipated to influence its biological activity and physicochemical properties. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar multi-substituted benzamides.

## Chemical Information

As of the date of this publication, a dedicated CAS number for **2-Ethoxy-3-methoxybenzamide** has not been found in common chemical databases. This suggests that the compound is either novel or not widely synthesized. Researchers are advised to use systematic nomenclature for identification.

Table 1: Chemical Identifiers (Predicted)

Identifier	Value
IUPAC Name	2-Ethoxy-3-methoxybenzamide
Molecular Formula	C10H13NO3
Molecular Weight	195.22 g/mol
Canonical SMILES	<chem>CCOC1=C(C=CC=C1OC)C(=O)N</chem>
InChI Key	(Predicted)

## Synthesis and Experimental Protocols

A plausible synthetic route for **2-Ethoxy-3-methoxybenzamide** starts from the commercially available 2-hydroxy-3-methoxybenzoic acid. The synthesis involves a two-step process: etherification of the hydroxyl group followed by amidation of the carboxylic acid.

### Synthesis of 2-Ethoxy-3-methoxybenzoic acid

The first step is the ethylation of 2-hydroxy-3-methoxybenzoic acid. A common method for this transformation is the Williamson ether synthesis.

Experimental Protocol:

- **Dissolution:** Dissolve 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
- **Deprotonation:** Add a base, such as potassium carbonate ( $K_2CO_3$ , 2-3 equivalents), to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.
- **Alkylation:** Add ethyl iodide or diethyl sulfate (1.1-1.5 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
- **Purification:** Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-ethoxy-3-methoxybenzoic acid.

## Synthesis of 2-Ethoxy-3-methoxybenzamide

The second step is the conversion of the carboxylic acid to the primary amide. This can be achieved via an acid chloride intermediate or by direct amidation.

Experimental Protocol (via Acid Chloride):

- **Acid Chloride Formation:** Suspend 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride ( $SOCl_2$ , 1.2-1.5 equivalents) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-ethoxy-3-methoxybenzoyl chloride.
- **Amidation:** Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM or THF). Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
- **Reaction and Work-up:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure **2-Ethoxy-3-methoxybenzamide**.

## Physicochemical Properties (Estimated)

The following table presents estimated physicochemical properties for **2-Ethoxy-3-methoxybenzamide** based on data from structurally analogous compounds.

Table 2: Estimated Physicochemical Properties

Property	Estimated Value	Reference Compounds
Melting Point (°C)	130 - 150	2-Methoxybenzamide: 129-131 °C; <sup>[3]</sup> 3-Methoxybenzamide: 133-135 °C; <sup>[4]</sup> 3,4-Dimethoxybenzamide: 164-166 °C
Boiling Point (°C)	> 300	High molecular weight benzamides generally have high boiling points.
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF.	Based on general solubility of benzamides. <sup>[5]</sup>

Table 3: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$ NMR	$\sim 7.8 - 7.2$	m	3H	Ar-H
$\sim 6.5 - 5.5$	br s	2H	-CONH <sub>2</sub>	
$\sim 4.1$	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>	
$\sim 3.9$	s	3H	-OCH <sub>3</sub>	
$\sim 1.4$	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	
$^{13}\text{C}$ NMR	$\sim 168$	s	-	C=O
$\sim 155$	s	-	C-OEt	
$\sim 148$	s	-	C-OMe	
$\sim 125 - 115$	s	-	Ar-C	
$\sim 65$	s	-	-OCH <sub>2</sub> CH <sub>3</sub>	
$\sim 56$	s	-	-OCH <sub>3</sub>	
$\sim 15$	s	-	-OCH <sub>2</sub> CH <sub>3</sub>	

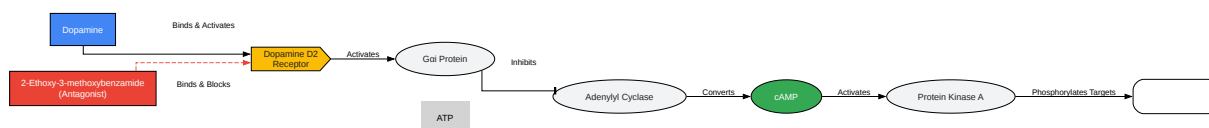
Note: These are predicted values and should be confirmed by experimental data.

## Potential Biological Activity and Signaling Pathways

Based on the known pharmacology of substituted benzamides, **2-Ethoxy-3-methoxybenzamide** could potentially interact with several key signaling pathways.

### Dopamine D2 Receptor Signaling

Many substituted benzamides are known to be antagonists of the D2 dopamine receptor. [6] This interaction is central to their use as antipsychotic medications. Antagonism of D2 receptors, which are G $\alpha$ i-coupled, leads to an increase in cellular levels of cyclic AMP (cAMP) by relieving the inhibition of adenylyl cyclase. [7] This modulation of the dopaminergic system can impact neurotransmission related to mood, cognition, and motor control. [1][8]



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